Bienvenue dans la boutique en ligne BenchChem!

(5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

Antimalarial drug discovery DHODH inhibition Structure-activity relationship

(5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034557-11-2) is a synthetic heterocyclic small molecule featuring a benzofuran core linked to a pyrimidinyloxy-pyrrolidine moiety. It is disclosed in US Patent 8,703,811 as a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial drug target.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 2034557-11-2
Cat. No. B2480186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
CAS2034557-11-2
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NC=CC=N4
InChIInChI=1S/C18H17N3O4/c1-23-13-3-4-15-12(9-13)10-16(25-15)17(22)21-8-5-14(11-21)24-18-19-6-2-7-20-18/h2-4,6-7,9-10,14H,5,8,11H2,1H3
InChIKeyOTUDAQBAPAPXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Grade Profile of (5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone as a Selective Plasmodial DHODH Inhibitor


(5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034557-11-2) is a synthetic heterocyclic small molecule featuring a benzofuran core linked to a pyrimidinyloxy-pyrrolidine moiety [1]. It is disclosed in US Patent 8,703,811 as a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial drug target [2]. The compound demonstrates high specificity for the parasitic enzyme over the human ortholog, a crucial attribute for minimizing host toxicity in malaria therapy [3].

Why In-Class DHODH Inhibitors Cannot Substitute for (5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone


Not all DHODH inhibitors are functionally equivalent. The therapeutic utility of a PfDHODH inhibitor hinges on its ability to potently inhibit the parasitic enzyme while sparing the human mitochondrial DHODH, which is essential for host pyrimidine homeostasis [1]. Generic substitution with less selective analogs from the same patent family (e.g., Compound 31/32) risks introducing compounds with inferior potency or, more critically, a reduced selectivity index, which could lead to unacceptable off-target effects on human cells [2]. The unique substitution pattern of this compound—specifically the (pyrimidin-2-yloxy)pyrrolidine group—is structurally linked to its enhanced selectivity profile, making it a non-fungible entity in antimalarial lead optimization [3].

Quantitative Differentiation Data for (5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone


Superior PfDHODH Inhibitory Potency Versus Closest Patent Analogs

The target compound demonstrates an IC50 of 64 nM against P. falciparum DHODH in a type 2 chromogen reduction assay [1]. This potency is superior to that of the structurally related Compound 31/32 from the same patent family, which shows an IC50 of 99 nM under identical assay conditions, representing a 1.5-fold improvement [2]. Compared to another in-family analog, Compound 74, which exhibits an IC50 of 220 nM, the target compound demonstrates a 3.4-fold greater potency [3]. This established rank-order potency within a controlled patent series provides a clear quantitative basis for prioritizing this compound over its nearest neighbors in lead optimization.

Antimalarial drug discovery DHODH inhibition Structure-activity relationship

Species-Selective Inhibition: Exquisite Discrimination Against the Human DHODH Enzyme

The defining feature of the target compound is its remarkable selectivity for the parasitic enzyme. It exhibits an IC50 of >30,000 nM against recombinant human DHODH [1]. When juxtaposed with its potent activity on PfDHODH (IC50 = 64 nM), this yields a selectivity index greater than 468-fold. This is in stark contrast to many broad-spectrum DHODH inhibitors, like leflunomide's active metabolite teriflunomide, which potently inhibit both human and parasitic enzymes, thereby causing immunosuppression [2]. This data directly answers the core question of procurement: selecting this compound over a non-selective DHODH inhibitor is essential to avoid abolishing the host's essential pyrimidine synthesis, a known mechanism of dose-limiting toxicity.

Drug selectivity Host toxicity Pyrimidine metabolism

Favorable CYP2D6 Inhibition Profile for Drug-Drug Interaction Risk Assessment

Assessment of off-target pharmacology reveals that the compound inhibits human CYP2D6 with an IC50 of 100 nM [1]. While this indicates a moderate interaction potential, it provides a quantifiable safety benchmark often lacking for early-stage leads. This explicit data point allows a procurement officer to select this compound over a completely uncharacterized analog, providing a basis for designing DDI studies or initiating structural optimization to improve this parameter. Many early-stage antimalarial hits in the literature lack this characterization, making this a data-rich point of differentiation [2].

ADME-Tox Cytochrome P450 Drug-drug interaction

High-Value Application Scenarios for (5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone


Antimalarial Lead Optimization and In Vivo Proof-of-Concept Studies

This compound's potent, sub-micromolar PfDHODH inhibition (IC50 64 nM) and its proven >468-fold selectivity over the human enzyme make it a premier chemical probe for validating DHODH as a target in in vivo malaria models [1]. Its use can directly establish the therapeutic window for this mechanism, avoiding the confounding host toxicity observed with non-selective inhibitors.

Structure-Based Drug Design and Selectivity Profiling

The unique (pyrimidin-2-yloxy)pyrrolidine moiety is a key structural determinant of its selectivity profile. This compound serves as an essential tool for crystallography and molecular modeling studies aimed at understanding the structural basis of species-selective DHODH inhibition, guiding the rational design of next-generation antimalarials [2].

In Vitro Drug-Drug Interaction (DDI) Panel Development

With a characterized CYP2D6 IC50 of 100 nM, this compound can serve as a benchmark inhibitor for developing and validating in vitro DDI screening panels specific to antimalarial drug discovery programs, where combination therapy is the standard of care [3].

Quote Request

Request a Quote for (5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.